2-(1-methyl-1H-benzimidazol-2-yl)ethanol
Overview
Description
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzimidazole ring with a methyl group at the 1-position and an ethanol group at the 2-position.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit potent antibacterial activities
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to changes that can inhibit the growth of bacteria . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Benzimidazole compounds are known to interfere with the functioning of certain enzymes, disrupting essential biochemical pathways
Result of Action
As a benzimidazole derivative, it may exhibit antibacterial activity, potentially leading to the inhibition of bacterial growth
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, resulting in altered cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. The compound’s binding interactions often involve hydrogen bonds and van der Waals forces, which stabilize the complex and modulate the biomolecule’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. Additionally, this compound can affect the biosynthesis of nucleotides and amino acids, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding proteins, such as albumin, can also affect the compound’s distribution by sequestering it in specific tissues or compartments. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For example, nuclear localization signals can facilitate the compound’s entry into the nucleus, allowing it to interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, influencing cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol can be achieved through several methods. One common method involves the condensation of o-phenylenediamine with glycolic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . Another method involves the reduction of 2-(1-methyl-1H-benzimidazol-2-yl)ethanone using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. The compound can be purified through recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-benzimidazol-2-yl)acetaldehyde, 2-(1-Methyl-1H-benzimidazol-2-yl)acetic acid.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used
Scientific Research Applications
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol has several scientific research applications due to its unique chemical structure and properties.
Comparison with Similar Compounds
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol can be compared with other similar compounds to highlight its uniqueness.
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: This compound has a fluorine atom at the 6-position, which may enhance its biological activity and stability.
2-(2-Chloro-1H-benzimidazol-1-yl)ethanol: The presence of a chlorine atom at the 2-position can influence the compound’s reactivity and pharmacological properties.
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone:
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit valuable biological activities. The compound’s applications in chemistry, biology, medicine, and industry make it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYIIACRRXXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587994 | |
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34734-29-7 | |
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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